6-bromo-3-((3,5-difluorophenyl)sulfonyl)-2H-chromen-2-one
Overview
Description
6-bromo-3-((3,5-difluorophenyl)sulfonyl)-2H-chromen-2-one, also known as BR-DIM, is a synthetic compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. This molecule belongs to the class of chromen-2-ones, which are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 6-bromo-3-((3,5-difluorophenyl)sulfonyl)-2H-chromen-2-one is not fully understood. However, studies have shown that it exerts its anticancer effects by inhibiting the activity of various proteins involved in cell proliferation and survival. 6-bromo-3-((3,5-difluorophenyl)sulfonyl)-2H-chromen-2-one has been shown to inhibit the activity of Akt, a protein kinase that plays a key role in cell survival and proliferation. It also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
6-bromo-3-((3,5-difluorophenyl)sulfonyl)-2H-chromen-2-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 6-bromo-3-((3,5-difluorophenyl)sulfonyl)-2H-chromen-2-one has also been shown to reduce the production of pro-inflammatory cytokines, which may be beneficial in preventing inflammatory diseases. Additionally, 6-bromo-3-((3,5-difluorophenyl)sulfonyl)-2H-chromen-2-one has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
6-bromo-3-((3,5-difluorophenyl)sulfonyl)-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This makes it suitable for various research applications. Additionally, 6-bromo-3-((3,5-difluorophenyl)sulfonyl)-2H-chromen-2-one has been shown to be effective against various types of cancer, making it a promising candidate for cancer therapy.
However, there are also some limitations to using 6-bromo-3-((3,5-difluorophenyl)sulfonyl)-2H-chromen-2-one in lab experiments. One of the main limitations is that its mechanism of action is not fully understood. This makes it difficult to optimize its use in various research applications. Additionally, more research is needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research on 6-bromo-3-((3,5-difluorophenyl)sulfonyl)-2H-chromen-2-one. One of the main directions is to further investigate its mechanism of action. This will help to optimize its use in various research applications. Additionally, more research is needed to determine its safety and efficacy in humans. Further studies are also needed to determine its potential for use in combination with other anticancer agents. Finally, more research is needed to determine its potential for use in preventing and treating other diseases, such as inflammation and oxidative stress-related diseases.
Conclusion
6-bromo-3-((3,5-difluorophenyl)sulfonyl)-2H-chromen-2-one is a synthetic compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. It exhibits anticancer, anti-inflammatory, and antioxidant properties, making it a promising candidate for cancer therapy and other diseases. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans. However, its synthetic nature and effectiveness against various types of cancer make it a promising candidate for further research.
Scientific Research Applications
6-bromo-3-((3,5-difluorophenyl)sulfonyl)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. Several studies have shown that 6-bromo-3-((3,5-difluorophenyl)sulfonyl)-2H-chromen-2-one exhibits anticancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. It has been shown to be effective against various types of cancer, including breast, prostate, and lung cancer. 6-bromo-3-((3,5-difluorophenyl)sulfonyl)-2H-chromen-2-one has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 6-bromo-3-((3,5-difluorophenyl)sulfonyl)-2H-chromen-2-one has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
properties
IUPAC Name |
6-bromo-3-(3,5-difluorophenyl)sulfonylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7BrF2O4S/c16-9-1-2-13-8(3-9)4-14(15(19)22-13)23(20,21)12-6-10(17)5-11(18)7-12/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHNGNRKAFFLGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)O2)S(=O)(=O)C3=CC(=CC(=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7BrF2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-((3,5-difluorophenyl)sulfonyl)-2H-chromen-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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